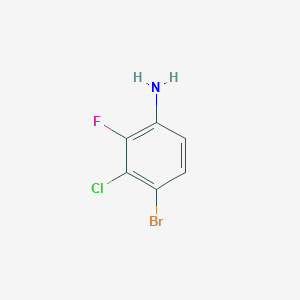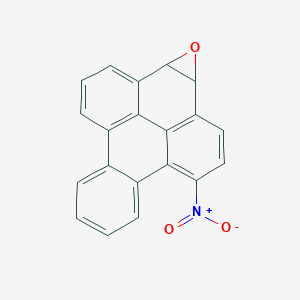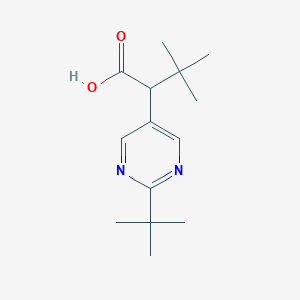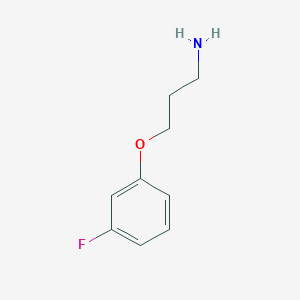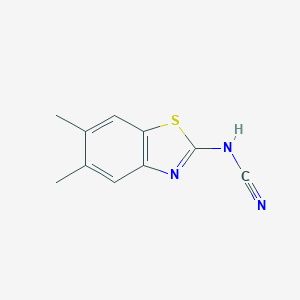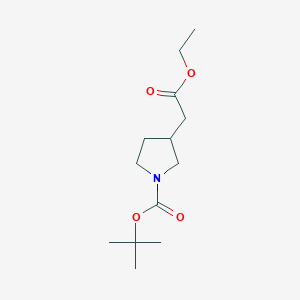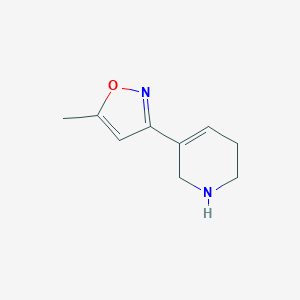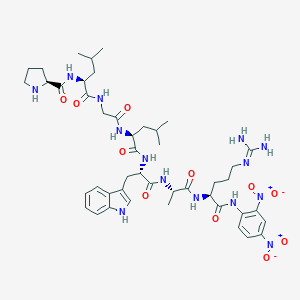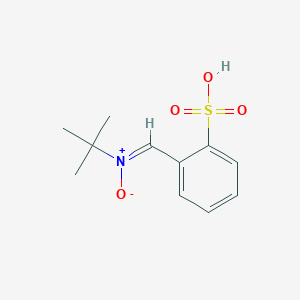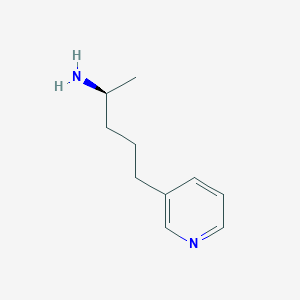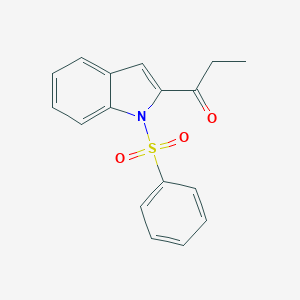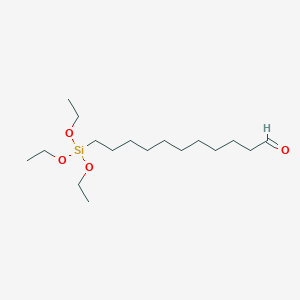
Triethoxysilylundecanal
Vue d'ensemble
Description
Triethoxysilylundecanal is a specialized chemical compound. However, specific studies focusing exclusively on this compound are limited. Thus, the provided information is based on the broader context of related compounds and chemical principles.
Synthesis Analysis
- The synthesis of similar complex organic compounds often involves transition metal catalysis. Advances in catalysis have enabled the creation of diverse structures with high selectivity, including those with challenging enantiomeric enrichments (Nambo & Crudden, 2015).
Molecular Structure Analysis
- Research on similar compounds reveals that the introduction of bulky groups can result in unusual structures and properties. For example, the structure of triarylpnictogens was significantly influenced by the addition of large aryl groups (Sasaki et al., 2002).
Chemical Reactions and Properties
- Studies on compounds like bis(triethoxysilyl)methane and tris(triethoxysilyl)methane show that these can undergo various reactions, producing new derivatives with different chemical properties (Corriu et al., 1998).
Physical Properties Analysis
- The physical properties of compounds similar to Triethoxysilylundecanal are influenced by their molecular structures. For instance, the formation of crystalline structures and the presence of hydrogen bonds are significant in determining physical attributes (Loginov et al., 2012).
Chemical Properties Analysis
- The chemical properties of related compounds are affected by their functional groups and molecular configurations. For example, triethoxysilyl functionalized compounds have shown varied reactivity and stability when incorporated into different materials (Zhou et al., 2010).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Biological Sensing and Spintronics .
Comprehensive and Detailed Summary of the Application
In this research, an enzyme-linked immunosorbent assay (ELISA)-based Anomalous Hall Effect magnetic sensor was developed via surface functionalization using Triethoxysilylundecanal (TESUD) . The sensor uses a CoFeB/MgO heterostructure with a perpendicular magnetic anisotropy .
Detailed Description of the Methods of Application or Experimental Procedures
The sensor was developed by attaching magnetic particles to biological carriers. The magnetic particles were sensed using spintronic devices . The sensor was optimized through several sets of magnetic layer thickness .
Thorough Summary of the Results or Outcomes Obtained
The spintronics-based biosensor is compatible with semiconductor fabrication technology and can be effectively miniaturized to integrate with semiconductor chips . This has the advantage of reduced manufacturing cost and reduced power consumption . The proposed sensor provides real-time measurement results and it is competitive to conventional biological colorimetric measurement systems in terms of accuracy and immediacy .
Safety And Hazards
Triethoxysilylundecanal may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) . This product contains ethanol which is classified as a carcinogen by IARC in alcoholic beverages .
Propriétés
IUPAC Name |
11-triethoxysilylundecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMMZVIBLQHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467911 | |
| Record name | 11-triethoxysilylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Triethoxysilylundecanal | |
CAS RN |
116047-42-8 | |
| Record name | 11-(Triethoxysilyl)undecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-triethoxysilylundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

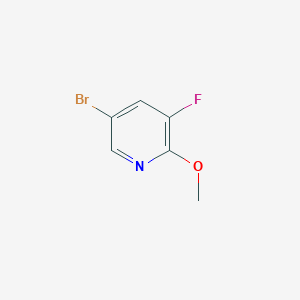
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
